5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide
Description
Historical Context of Pyridine Sulfonamide Derivatives in Organic Chemistry
Pyridine sulfonamide derivatives have played a pivotal role in organic chemistry since the early 20th century. The discovery of sulfapyridine in 1937 marked a milestone as one of the first sulfonamide antibiotics, demonstrating the therapeutic potential of this structural motif. Early synthetic routes involved reactions between sulfonyl chlorides and amines, a method still foundational in modern sulfonamide chemistry. The pyridine ring’s electron-deficient nature and sulfonamide group’s hydrogen-bonding capacity enabled applications in catalysis, materials science, and drug development.
The evolution of pyridine sulfonamides accelerated with advancements in multicomponent reactions. For example, cooperative vinylogous anomeric-based oxidation mechanisms enabled efficient synthesis of pyridine sulfonamides under mild conditions. These methods expanded access to structurally diverse derivatives, including halogenated variants, which became critical intermediates in pharmaceutical synthesis.
Significance of Halogen-Substituted Heterocyclic Compounds in Medicinal Chemistry
Halogen-substituted heterocycles, particularly bromo- and chloro-pyridines, are indispensable in drug design due to their ability to modulate pharmacokinetic properties and target binding. Halogens enhance lipophilicity, improve metabolic stability, and facilitate halogen-bonding interactions with biomolecular targets. For instance, halogen bonds between iodine and backbone carbonyl groups in proteins have been shown to improve inhibitor affinities by up to two orders of magnitude.
The strategic placement of halogens on pyridine rings optimizes electronic and steric effects. Bromine at the 5-position and chlorine at the 2-position in pyridine sulfonamides create a steric and electronic profile conducive to interactions with enzymes such as carbonic anhydrases and kinases. This is exemplified by compounds like 5-bromo-2-chloro-3-nitropyridine, a key intermediate in synthesizing bioactive sulfonamides.
Table 1: Key Halogenated Pyridine Sulfonamide Derivatives and Their Applications
Rationale for Studying N-Alkylamino Functionalized Sulfonamide Derivatives
N-Alkylamino groups, such as the 2-(diethylamino)propyl chain in 5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide, enhance solubility and bioavailability while enabling pH-dependent protonation. This functionalization mitigates crystallization risks associated with parent sulfonamides. The diethylamino group’s basicity (pKa ~10.5) ensures protonation under physiological conditions, facilitating membrane permeability and target engagement.
Recent studies highlight the role of N-alkylamino sulfonamides in multi-target therapies. For example, pyridine-sulfonamide hybrids exhibit dual inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and carbonic anhydrases, showing promise in oncology. The diethylamino side chain also enables salt formation, improving formulation stability—a critical factor in preclinical development.
Synthetic Pathways
- Core Synthesis :
- N-Alkylamino Functionalization :
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrClN3O2S/c1-4-17(5-2)9(3)7-16-20(18,19)11-6-10(13)8-15-12(11)14/h6,8-9,16H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYRYUWBTXCUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 5-Bromo-2-Chloropyridine-3-Sulfonyl Chloride
The foundational step involves reacting 5-bromo-2-chloropyridine-3-sulfonyl chloride (1 ) with 2-(diethylamino)propylamine (2 ) under nucleophilic acyl substitution conditions. As demonstrated in analogous syntheses, this reaction proceeds via deprotonation of the amine by a base, followed by attack on the electrophilic sulfur center of the sulfonyl chloride.
- Reactants : 1 (1.0 equiv), 2 (1.2 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dichloromethane (0.1 M)
- Conditions : 0°C → room temperature, 12 h
- Workup : Aqueous extraction (1M HCl, saturated NaHCO₃), column chromatography (SiO₂, hexane/ethyl acetate)
- Yield : 78–85%
The use of dichloromethane minimizes side reactions such as sulfonate ester formation, while triethylamine ensures efficient HCl scavenging. Patent data corroborates this approach, noting that dimethylformamide (DMF) at 50°C accelerates the reaction to 4 h with comparable yields (82%) when using potassium carbonate as the base.
Alternative Amine Coupling Strategies
Recent adaptations employ cesium carbonate in DMF to enhance nucleophilicity of the amine at elevated temperatures (80°C, 6 h). This method reduces reaction times but necessitates careful control to prevent decomposition of the sulfonyl chloride. A comparative analysis of bases is provided in Table 1.
Table 1. Base Optimization for Sulfonamide Formation
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25°C | 12 | 85 |
| K₂CO₃ | DMF | 50°C | 4 | 82 |
| Cs₂CO₃ | DMF | 80°C | 6 | 88 |
Intermediate Synthesis and Functionalization
Preparation of 5-Bromo-2-Chloropyridine-3-Sulfonyl Chloride
The sulfonyl chloride precursor (1 ) is synthesized via chlorosulfonation of 5-bromo-2-chloropyridine. Literature methods describe treating the pyridine derivative with chlorosulfonic acid at 0°C, followed by quenching with thionyl chloride to yield 1 in 72% purity. Purification via recrystallization (hexane/ethyl acetate) elevates purity to >98%.
Synthesis of 2-(Diethylamino)Propylamine
The amine component (2 ) is typically prepared through Gabriel synthesis or reductive amination of diethylamine with 2-nitropropene, followed by catalytic hydrogenation. Optimal conditions (10% Pd/C, H₂, ethanol, 50 psi, 24 h) afford 2 in 90% yield with >99% regioselectivity.
Mechanistic and Kinetic Considerations
Density functional theory (DFT) calculations reveal that the rate-determining step involves nucleophilic attack of the amine on the sulfonyl chloride, with an activation energy barrier of 18.3 kcal/mol. Polar aprotic solvents (DMF, DCM) stabilize the transition state by solvating the chloride leaving group, as evidenced by kinetic studies showing a 40% rate increase in DMF versus THF.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O, 1 mL/min) confirms ≥99% purity with a retention time of 6.8 min. Residual solvent analysis (GC-MS) detects <0.1% DMF or DCM, complying with ICH guidelines.
Scale-Up and Industrial Adaptations
Pilot-scale reactions (10 kg) in DMF using Cs₂CO₃ at 80°C achieve 85% yield with a space-time yield of 1.2 kg·L⁻¹·day⁻¹. Continuous flow systems reduce reaction times to 2 h by enhancing mass transfer, though they require specialized equipment to handle corrosive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including 5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide, exhibit significant antimicrobial activity. The mechanism typically involves the inhibition of bacterial folate synthesis by targeting dihydropteroate synthase, which is crucial for bacterial growth. Studies have shown that related compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar sulfonamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative effects . The biological evaluation of these compounds often employs assays such as MTT or SRB to assess cell viability and proliferation.
Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Therapy : Due to its effectiveness against resistant bacterial strains, it may be developed as an alternative treatment option in antibiotic-resistant infections.
- Cancer Treatment : Its potential to inhibit cancer cell proliferation positions it as a candidate for further development in oncology, especially for targeting specific cancer types resistant to conventional therapies.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- A study published in the International Journal of Pharmaceutical Sciences demonstrated that a series of bromopyrimidine analogs exhibited broad-spectrum antimicrobial activity and significant cytotoxicity against various cancer cell lines .
- Another research article indicated that certain sulfonamide derivatives showed promising results against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae, suggesting a pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the presence of halogen atoms can enhance the compound’s binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: A simpler analog lacking the sulfonamide and diethylamino groups.
2-chloro-5-(diethylamino)pyridine: Similar structure but without the bromine and sulfonamide groups.
N-(2-diethylaminoethyl)-5-bromo-2-chloropyridine-3-sulfonamide: A closely related compound with slight variations in the substituent positions.
Uniqueness
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the sulfonamide and diethylamino groups, makes it a versatile compound for various applications in research and industry.
Biological Activity
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16BrClN2O2S
- Molecular Weight : 353.69 g/mol
This compound features a pyridine ring substituted with bromine and chlorine atoms, along with a sulfonamide functional group, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated through various in vitro studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit selective antimicrobial activity. Specifically, compounds in this class have been shown to inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection. A study reported that certain sulfonylpyridine analogues could impair the growth of C. trachomatis without affecting host cell viability, demonstrating selectivity towards this pathogen .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-bromo-2-chloro... | C. trachomatis | Not specified |
| Other Sulfonylpyridines | Various bacteria | Ranges from 8 μg/mL to >128 μg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A related study on pyridine-sulfonamide hybrids found that these compounds exhibited significant cytotoxicity against various human cancer cell lines, with one derivative showing an average inhibition value of 91.67% across tested lines . The mechanism of action appears to involve apoptosis induction and cell cycle disturbance.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | GI50 (μM) |
|---|---|---|
| 5-bromo-2-chloro... | UO-31 (Renal) | 1.06 - 8.92 |
| Other Pyridine-Sulfonamides | Various lines | Varies significantly |
The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism or interfere with cellular signaling pathways related to cancer cell proliferation and survival.
Case Studies
- Chlamydial Infections : A study highlighted the effectiveness of sulfonylpyridines in reducing the number of infectious bodies formed by C. trachomatis in infected cells, suggesting a potential therapeutic avenue for treating chlamydial infections .
- Cancer Research : Another study demonstrated that certain derivatives could induce apoptosis in renal cancer cells, as evidenced by flow cytometry assays showing increased levels of pro-apoptotic markers such as BAX and p53 while decreasing anti-apoptotic markers like Bcl-2 .
Toxicity and Safety Profile
Toxicity assessments have indicated that derivatives of this compound generally exhibit low toxicity profiles. In silico predictions categorized many derivatives as either non-toxic or slightly toxic, suggesting a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide and its stereoisomers?
- Methodology : Use nucleophilic substitution reactions to introduce the diethylamino-propyl group to the pyridine-sulfonamide core. For stereoisomer synthesis, employ chiral auxiliaries or enantioselective catalysis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>98%).
- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via / NMR and HRMS. For stereochemical control, refer to protocols for R/S-isomer separation in analogous sulfonamides .
Q. How can X-ray crystallography be applied to determine the absolute configuration of this compound?
- Methodology : Grow single crystals via slow evaporation in a solvent system (e.g., methanol/dichloromethane). Collect diffraction data using a synchrotron or Cu-Kα source. Refine structures using SHELXL . Cross-validate with electronic circular dichroism (ECD) and optical rotation (OR) measurements .
- Data Reporting : Report Flack parameters, R-factors, and CCDC deposition numbers. Include bond lengths/angles for the sulfonamide moiety and dihedral angles for stereochemical assignment.
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, particularly in kinase inhibition?
- Methodology : Synthesize enantiomers and test against target kinases (e.g., PI3Kα) using fluorescence-based assays. Compare IC values and analyze binding modes via molecular docking (e.g., AutoDock Vina).
- Example Data :
| Isomer | PI3Kα IC (μM) | Binding Energy (kcal/mol) |
|---|---|---|
| R | 1.08 | -9.2 |
| S | 2.69 | -7.8 |
- Interpretation : The R-isomer shows stronger inhibition due to optimal hydrogen bonding with kinase active-site residues (e.g., Val851, Lys802) .
Q. What computational strategies are effective for resolving contradictions in experimental vs. theoretical geometries?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to optimize the molecular geometry. Compare with X-ray data using RMSD analysis.
- Case Study : In analogous compounds, discrepancies in sulfonamide torsion angles (<5° RMSD) were resolved by incorporating solvent effects in DFT simulations .
Q. How should researchers address batch-to-batch variability in biological assay results for this compound?
- Methodology :
Quality Control : Ensure consistent synthetic protocols (e.g., reaction temperature, catalyst loading).
Analytical Validation : Use NMR (if applicable) and LC-MS to detect trace impurities.
Statistical Analysis : Apply ANOVA to biological replicates and report confidence intervals (p < 0.05).
Data Analysis & Reporting Standards
Q. What are the best practices for reporting crystallographic data to ensure reproducibility?
- Guidelines :
- Include CIF files with full refinement parameters (R, wR, GooF).
- Annotate hydrogen bonding networks and π-π interactions in the crystal lattice.
- Validate structures using checkCIF/PLATON .
Q. How can researchers reconcile conflicting spectroscopic data (e.g., NMR vs. ECD) for stereochemical assignments?
- Resolution Workflow :
Experimental : Acquire ECD spectra in polar solvents (e.g., acetonitrile) and compare with TD-DFT-simulated spectra.
NMR Analysis : Use NOESY to confirm spatial proximity of substituents (e.g., diethylamino group to pyridine ring).
Statistical Correlation : Calculate similarity indices between experimental and theoretical ECD curves .
Synthetic Optimization
Q. What strategies improve yield in the final sulfonamide coupling step?
- Optimization Parameters :
- Use DMF as solvent with DIPEA base at 0°C to minimize side reactions.
- Employ a 1.2:1 molar ratio of amine to sulfonyl chloride.
- Post-reaction, quench with ice-water and extract with ethyl acetate (3×).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
